Fenofibrate Impurity G
Overview
Description
Mechanism of Action
- Role : PPARα activation plays a crucial role in lipid metabolism, glucose homeostasis, and amino acid balance .
- These changes collectively improve lipid profiles and reduce triglycerides and LDL cholesterol levels .
- Liver Cholesterol Biosynthesis :
- ADME Properties :
- Fenofibrate’s action leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that fenofibrate, the parent compound, interacts with peroxisome proliferator-activated receptor α (PPARα), a key player in lipid metabolism
Cellular Effects
Studies on fenofibrate have shown that it can modulate the expression of factors involved in hypoxia and osmotic stress signaling . It also variably modulates inflammatory response genes
Molecular Mechanism
Fenofibrate, the parent compound, is known to activate PPARα, leading to the modulation of genes involved in lipid metabolism
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Fenofibrate Impurity G in animal models. Studies on fenofibrate have shown that it can have beneficial effects on lipid metabolism at certain dosages
Metabolic Pathways
Fenofibrate, the parent compound, is known to enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenofibrate Impurity G can be synthesized through various chemical reactions. One common method involves the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate . Another method includes the esterification of fenofibric acid with 2-bromopropane .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of dimethyl sulfoxide and a C2-C4 alkyl acetate to achieve high purity levels . The reaction conditions are optimized to ensure minimal impurity formation and high yield.
Chemical Reactions Analysis
Types of Reactions: Fenofibrate Impurity G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Fenofibrate Impurity G is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in chromatographic methods to ensure the purity and quality of Fenofibrate.
Biology: It is used in studies to understand the metabolic pathways and interactions of Fenofibrate.
Medicine: It is used in the development and testing of new pharmaceutical formulations.
Industry: It is used in quality control processes to ensure the consistency and safety of Fenofibrate products
Comparison with Similar Compounds
Fenofibric Acid: The active metabolite of Fenofibrate, used in similar applications.
Gemfibrozil: Another fibrate used to reduce triglyceride levels.
Clofibrate: An older fibrate with similar lipid-lowering effects.
Uniqueness: Fenofibrate Impurity G is unique in its specific structure and its use as a reference standard in pharmaceutical research. Its precise chemical composition allows for accurate testing and quality control of Fenofibrate products .
Properties
IUPAC Name |
propan-2-yl 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClO6/c1-15(2)29-21(27)23(3,4)31-22(28)24(5,6)30-19-13-9-17(10-14-19)20(26)16-7-11-18(25)12-8-16/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINWBKNKDSKHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747781 | |
Record name | 2-Methyl-1-oxo-1-[(propan-2-yl)oxy]propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217636-48-1 | |
Record name | 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217636-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-2-methylpropanoatec | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217636481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-oxo-1-[(propan-2-yl)oxy]propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylethyl 2-[[2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLETHYL 2-((2-(4-(4-CHLOROBENZOYL)PHENOXY)-2-METHYLPROPANOYL)OXY)-2-METHYLPROPANOATEC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E185NC5FBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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